molecular formula C16H9ClF3N3 B1272624 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile CAS No. 303152-93-4

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile

Cat. No. B1272624
M. Wt: 335.71 g/mol
InChI Key: GRDVSMNUJZGQQC-UHFFFAOYSA-N
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Description

The compound 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is a chemical of interest due to its potential as a building block for the synthesis of trifluoromethylated N-heterocycles. These types of compounds are significant in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of related trifluoromethylated azaindazole derivatives involves the use of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile intermediate. This intermediate can react with various bisnucleophiles to create a range of N-heterocycles . Although the specific synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is not detailed, the methodologies described in the paper could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be characterized by various spectroscopic methods such as NMR, MS, IR spectra, and elemental analysis. Additionally, X-ray crystallography can provide detailed insights into the molecular geometry and confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

The compound of interest is likely to participate in reactions typical for nitriles and aromatic halides. For instance, the chloroacetonitrile component in related reactions is known to undergo novel multicomponent reactions, leading to the formation of polysubstituted benzenes, which can further undergo substitution and annulation reactions with pyridine to form complex heterocycles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile are not provided, related compounds exhibit moderate yields and can be characterized by their physical state, solubility, boiling and melting points, and stability under various conditions. The presence of the trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, which are important factors in drug design .

Scientific Research Applications

1. Synthesis and Photophysical Properties

The compound has been utilized in the synthesis of novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores. These derivatives demonstrate fluorescence with green light in acetonitrile solutions, highlighting their potential in photophysical applications (Moseev et al., 2020).

2. Sulfonation and Synthesis of Derivatives

It is used in sulfonation studies, leading to the development of direct synthesis methods for various sulfonamide derivatives. These methods have potential applications in chemical synthesis and pharmaceutical research (Janosik et al., 2006).

3. Polymerization Studies

The compound is relevant in studies of ionic trifluoromethanesulphonates in polymerizations. It contributes to understanding the solvation and complexation processes in polymer chemistry, particularly in acetonitrile (Souverain et al., 1980).

4. Reactions and Characterization

It's involved in reactions leading to the synthesis of various heterocyclic compounds. These reactions and the resulting products are significant for the development of new materials and pharmaceuticals (Attaby et al., 2007).

5. Key Intermediate in Androgen Receptor Modulators

This compound serves as a key intermediate in the synthesis of selective androgen receptor modulators, indicating its importance in medicinal chemistry and pharmaceutical development (Boros et al., 2011).

6. Basicity Scale Development

It contributes to the creation of a self-consistent spectrophotometric basicity scale in acetonitrile, which is crucial for understanding the properties of various bases in chemistry (Kaljurand et al., 2000).

properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3/c17-13-7-11(16(18,19)20)8-22-15(13)23-9-10(5-6-21)12-3-1-2-4-14(12)23/h1-4,7-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDVSMNUJZGQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378763
Record name {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile

CAS RN

303152-93-4
Record name {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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